molecular formula C13H14N2O B3376293 4-(2-Methylpyrrolidine-1-carbonyl)benzonitrile CAS No. 1182882-36-5

4-(2-Methylpyrrolidine-1-carbonyl)benzonitrile

Cat. No.: B3376293
CAS No.: 1182882-36-5
M. Wt: 214.26 g/mol
InChI Key: WQLYWVPELXZACZ-UHFFFAOYSA-N
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Description

Significance of Nitrile-Containing Scaffolds in Contemporary Chemical Research

The nitrile group (–C≡N) is a remarkably versatile and valuable functional group in contemporary chemical research, particularly in the realm of drug discovery and medicinal chemistry. sigmaaldrich.commdpi.com Its significance is multifaceted, stemming from its unique electronic properties and its ability to serve as a synthetic precursor to other important functional groups. google.com More than 30 pharmaceuticals containing a nitrile group have received FDA approval, highlighting their therapeutic importance. sigmaaldrich.commdpi.com

The nitrile moiety is a strong electron-withdrawing group and a potent hydrogen bond acceptor. beilstein-journals.org These characteristics allow it to act as a bioisostere for various functional groups, including carbonyls, hydroxyls, and even halogens, enabling chemists to fine-tune the pharmacological profiles of drug candidates. beilstein-journals.org Incorporating a nitrile group can enhance a molecule's binding affinity to biological targets, improve its metabolic stability, and increase its bioavailability. sigmaaldrich.commdpi.com Furthermore, the nitrile group is a versatile synthetic handle, readily converted into amines, carboxylic acids, amides, and various nitrogen-containing heterocycles, making it an invaluable intermediate in the construction of complex molecules. google.com

| Synthetic Handle | Versatile precursor for synthesizing amines, amides, carboxylic acids, and heterocycles. | google.com |

Role of Pyrrolidine-Derived Structures in Complex Molecular Architectures

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is classified as a "privileged scaffold" in medicinal chemistry. researchgate.net This designation arises from its frequent appearance in the structures of natural products, alkaloids, and a wide range of synthetic drugs. google.com The amino acids proline and hydroxyproline, fundamental components of proteins, are themselves derivatives of pyrrolidine.

The inclusion of a pyrrolidine moiety in a larger molecule can confer several advantageous properties. It can increase water solubility, a critical factor for drug delivery and bioavailability. researchgate.net The nitrogen atom can act as a hydrogen bond acceptor, while the N-H group in an unsubstituted pyrrolidine can be a hydrogen bond donor, facilitating strong interactions with biological targets like enzymes and receptors. researchgate.net The rigid, cyclic structure of the pyrrolidine ring also helps to constrain the conformation of a molecule, which can lead to higher binding affinity and selectivity for its target. researchgate.net The presence of stereocenters, as in 2-methylpyrrolidine (B1204830), allows for the exploration of stereoisomerism, which is crucial for optimizing pharmacological activity. nih.gov

Table 2: Key Attributes of the Pyrrolidine Scaffold in Molecular Design

Attribute Significance in Molecular Architecture Reference
Structural Motif Core structure in numerous alkaloids, drugs, and bioactive compounds. google.com
Physicochemical Impact Often improves water solubility and pharmacokinetic properties. researchgate.net
Binding Properties The nitrogen atom serves as a key hydrogen bond acceptor. researchgate.net
Conformational Rigidity Reduces molecular flexibility, potentially increasing binding affinity and selectivity. researchgate.net

| Chirality | Allows for the introduction of stereocenters to optimize biological interactions. | nih.gov |

Rationale for Investigating the Synthetic Utility of 4-(2-Methylpyrrolidine-1-carbonyl)benzonitrile

The rationale for investigating a synthetic building block like this compound lies in its identity as a bifunctional intermediate, strategically designed for sequential, controlled chemical modifications. The synthesis of this compound, typically achieved through the amide coupling of 4-cyanobenzoyl chloride and 2-methylpyrrolidine, is a robust and well-established reaction in organic synthesis. researchgate.netresearchgate.net

The primary motivation for its use is the concept of orthogonal synthesis . 4-Cyanobenzoyl chloride is a versatile intermediate where the acyl chloride and nitrile groups exhibit differentiated reactivity. google.com By first reacting the highly electrophilic acyl chloride with the 2-methylpyrrolidine nucleophile to form a stable amide bond, the nitrile group is preserved for subsequent chemical transformations. google.com

This positions this compound as a valuable molecular scaffold. It effectively "protects" or installs the 2-methylpyrrolidine moiety onto a benzonitrile (B105546) core. Researchers can then leverage the untouched nitrile group for a wide range of synthetic elaborations, including:

Reduction to a primary amine (benzylamine derivative).

Hydrolysis to a carboxylic acid.

Cycloaddition reactions to form various heterocyclic rings (e.g., tetrazoles).

Thus, this compound is not typically an end-product but rather a key stepping stone. It allows synthetic chemists to introduce the desirable pyrrolidine pharmacophore early in a synthetic sequence and then build molecular complexity by modifying the nitrile group. This approach provides an efficient pathway to novel and diverse libraries of compounds for screening in drug discovery and materials science.

Properties

IUPAC Name

4-(2-methylpyrrolidine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-3-2-8-15(10)13(16)12-6-4-11(9-14)5-7-12/h4-7,10H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLYWVPELXZACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1C(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Development

Retrosynthetic Analysis of 4-(2-Methylpyrrolidine-1-carbonyl)benzonitrile

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.net This process involves strategically breaking bonds to identify key precursors and reliable reactions for their assembly. amazonaws.com

Key Disconnections and Precursor Identification

The most logical disconnection in the retrosynthesis of this compound is the amide C-N bond. amazonaws.com This is a standard and reliable disconnection corresponding to a well-established amide bond formation reaction in the forward synthesis. amazonaws.com This primary disconnection yields two key precursors: 4-cyanobenzoic acid (or a derivative thereof) and 2-methylpyrrolidine (B1204830).

Retrosynthetic analysis of this compound showing the primary disconnection at the amide bond, leading to 4-cyanobenzoic acid and 2-methylpyrrolidine as the key precursors.
Figure 1. Retrosynthetic analysis of this compound.

Further analysis of these precursors is necessary to trace them back to simple starting materials. 4-Cyanobenzoic acid can be conceptually derived from 4-bromobenzonitrile (B114466) via a Grignard reaction followed by carboxylation, or from p-tolunitrile (B1678323) through oxidation of the methyl group. 2-Methylpyrrolidine, a chiral molecule, requires a stereoselective synthesis to obtain the desired enantiomer, often starting from chiral precursors like (S)-prolinol or (R)-prolinol. google.com

Evaluation of Amide Bond Formation Strategies

The formation of the amide bond is a critical step in the synthesis of the target molecule. luxembourg-bio.com While direct condensation of a carboxylic acid and an amine requires high temperatures, which can be detrimental to the integrity of the substrates, various coupling reagents and methods have been developed to facilitate this transformation under milder conditions. luxembourg-bio.com

Several strategies for amide bond formation are available, each with its own advantages and disadvantages. unimi.itresearchgate.net Common methods involve the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. nih.gov

Strategy Activating Agent/Method Advantages Disadvantages
Acyl Halide Method Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)High reactivity, readily available reagents. Generates HCl as a byproduct, which must be neutralized; can be too harsh for sensitive substrates.
Carbodiimide Coupling Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Mild reaction conditions, widely applicable. luxembourg-bio.comFormation of insoluble urea (B33335) byproducts (e.g., DCU with DCC) that can be difficult to remove; potential for racemization of chiral carboxylic acids. luxembourg-bio.com
Phosphonium (B103445) and Uronium/Aminium Salt Reagents BOP, PyBOP, HATU, HBTUHigh efficiency, low racemization, suitable for peptide synthesis. Reagents can be expensive; byproducts can be difficult to remove.
Enzymatic Synthesis Lipases, ProteasesHigh selectivity, environmentally benign conditions. nih.govLimited substrate scope, can be slower than chemical methods. nih.gov
Rearrangement Reactions Beckmann, Schmidt rearrangementsAlternative routes that do not rely on traditional coupling. unimi.itMay require specific precursors and harsh conditions.

The choice of method depends on factors such as the scale of the reaction, the stability of the starting materials, and the desired purity of the final product. For the synthesis of this compound, a carbodiimide-based coupling or the use of a uronium salt reagent would likely provide a good balance of reactivity and mild conditions.

Forward Synthesis Approaches to the Core Structure

The forward synthesis involves the construction of the key fragments and their subsequent coupling to form the target molecule.

Construction of the Benzonitrile (B105546) Moiety

The 4-cyanobenzoic acid precursor can be synthesized through several established methods. One common approach is the oxidation of p-tolunitrile. Another route involves the Sandmeyer reaction starting from 4-aminobenzoic acid. A third possibility is the nucleophilic substitution of a halogen on a 4-halobenzoic acid derivative with a cyanide salt, although this can sometimes require harsh conditions.

Stereoselective Synthesis of the 2-Methylpyrrolidine Stereocenter

The stereoselective synthesis of 2-methylpyrrolidine is crucial for obtaining a single enantiomer of the final product. mdpi.com A common and effective method starts from commercially available chiral prolinol. google.com For instance, (S)-prolinol can be converted to N-protected-2-(S)-iodomethylpyrrolidine, which then undergoes hydrogenolysis to yield N-protected-2-(R)-methylpyrrolidine. google.com Deprotection of the nitrogen then affords the desired (R)-2-methylpyrrolidine. google.com

Alternative approaches to stereoselective pyrrolidine (B122466) synthesis include asymmetric alkylation of pyroglutamic acid derivatives or the cyclization of chiral amino alcohols. thieme-connect.comnih.gov The choice of method will depend on the availability of starting materials and the desired enantiomeric purity.

Coupling Strategies for the Carbonyl Linkage

The final step in the synthesis is the coupling of 4-cyanobenzoic acid and 2-methylpyrrolidine. As discussed in the evaluation of amide bond formation strategies, this is typically achieved using a coupling reagent to activate the carboxylic acid.

A common procedure involves dissolving 4-cyanobenzoic acid in a suitable aprotic solvent, such as dichloromethane (B109758) or dimethylformamide, followed by the addition of a coupling reagent like EDC and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. luxembourg-bio.com The amine, 2-methylpyrrolidine, is then added to the activated carboxylic acid to form the desired amide bond. The reaction is typically carried out at room temperature and monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine completion.

An alternative is the conversion of 4-cyanobenzoic acid to its more reactive acyl chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting 4-cyanobenzoyl chloride can then be reacted directly with 2-methylpyrrolidine, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.

Optimization of Reaction Parameters and Conditions

The development of a robust synthetic route for this compound hinges on the meticulous optimization of several key parameters. These include the selection of catalysts and reagents, the choice of solvent systems with consideration for environmental impact, and an understanding of the reaction kinetics to maximize product yield.

The formation of the amide bond between the carboxylic acid (4-cyanobenzoic acid) and the amine (2-methylpyrrolidine) is not spontaneous and requires the activation of the carboxylic acid group. luxembourg-bio.com This is achieved using coupling reagents, which convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. luxembourg-bio.comnih.gov The choice of coupling reagent is paramount as it influences reaction speed, yield, and the extent of side reactions, such as racemization, if chiral centers are present. luxembourg-bio.compeptide.com

A variety of coupling reagents have been developed and are commonly screened for optimal performance in amide synthesis. They are generally categorized into several main classes, including carbodiimides, phosphonium salts, and aminium/uronium salts. luxembourg-bio.compeptide.com

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling agents. peptide.com They react with the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct that is often insoluble and requires filtration for removal. luxembourg-bio.com To minimize the risk of racemization and improve efficiency, carbodiimides are frequently used with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). luxembourg-bio.compeptide.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective. peptide.com PyAOP, a related phosphonium salt, is particularly effective for coupling N-methylated amino acids. peptide.com

Aminium/Uronium Salts: This class includes some of the most efficient and widely used coupling reagents. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) react rapidly and with minimal epimerization. luxembourg-bio.compeptide.com Studies have shown that reagents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) can be preferable to HATU in certain applications. researchgate.net

The screening process involves evaluating these reagents, often in combination with various bases (e.g., triethylamine, diisopropylethylamine) and additives, to identify the system that provides the highest conversion and purity for the target molecule. smolecule.com

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

Reagent ClassExample ReagentAdvantagesDisadvantagesCitation
CarbodiimidesDCC, DICCost-effective, widely used.Insoluble urea byproduct (DCC), potential for racemization without additives. luxembourg-bio.compeptide.com
Phosphonium SaltsPyBOP, PyAOPHigh efficiency, suitable for sterically hindered couplings.Higher cost, formation of carcinogenic HMPA as a byproduct with some reagents. peptide.com
Aminium/Uronium SaltsHATU, HBTU, COMUFast reaction rates, low racemization, high yields.Relatively expensive, potential for side reaction with the amine. luxembourg-bio.compeptide.comresearchgate.net

The choice of solvent is a critical parameter that affects reaction solubility, rate, and workup procedure. Traditional amide coupling reactions often employ polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (B95107) (THF). smolecule.comorgsyn.org However, growing emphasis on green chemistry principles has prompted research into more environmentally benign solvent systems. uniroma1.it

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding toxic substances, and improving energy efficiency. uniroma1.it In the context of synthesizing this compound, this involves replacing hazardous solvents with safer alternatives. unibo.it

Aqueous and Solvent-Free Conditions: In some cases, reactions can be performed in water, often with the aid of phase-transfer catalysts (PTCats) to overcome solubility issues. uniroma1.it Another green approach is to conduct the reaction under neat (solvent-free) conditions, which completely eliminates solvent waste. researchgate.net

Ionic Liquids: Ionic liquids have been explored as recyclable "green" solvents and catalysts for nitrile synthesis, offering advantages like easy separation and reuse. rsc.orgresearchgate.net

The optimization process involves screening a matrix of solvents to find a balance between reaction performance (yield, purity) and environmental sustainability.

Table 2: Evaluation of Solvents for Amide Synthesis based on Green Chemistry Principles

SolventClassificationPerformance ConsiderationsEnvironmental/Safety ProfileCitation
Dichloromethane (DCM)TraditionalGood solubility for many reagents, easy to remove.Suspected carcinogen, environmentally persistent. smolecule.com
N,N-Dimethylformamide (DMF)TraditionalHigh boiling point, excellent solvating power.Reproductive toxicity, difficult to remove/recycle. unibo.itresearchgate.net
Ethyl Acetate (EtOAc)Green AlternativeGood performance in many coupling reactions, lower toxicity.Bio-based, readily biodegradable, preferred solvent. unibo.it
2-Methyltetrahydrofuran (2-MeTHF)Green AlternativeHigher boiling point than THF, forms less peroxides.Derived from renewable resources, favorable environmental profile. researchgate.net
WaterGreen AlternativeRequires specialized reagents or catalysts, challenges with solubility.Safest and most environmentally benign solvent. uniroma1.it
None (Neat/Solvent-free)Green AlternativeEliminates solvent waste, can lead to higher efficiency.Ideal from a green chemistry perspective, but not always feasible. researchgate.net

To maximize the yield of this compound, a systematic study of reaction kinetics and the optimization of key parameters are essential. This involves analyzing the influence of temperature, reactant concentration and stoichiometry, and reaction time.

Temperature: The reaction temperature can significantly influence the rate of amide bond formation. While higher temperatures generally accelerate the reaction, they can also promote side reactions, such as decomposition of reagents or the desired product. researchgate.net An optimal temperature is typically identified where the desired reaction proceeds efficiently with minimal byproduct formation. For instance, studies on related syntheses have shown that a temperature of 120°C can lead to 100% yield in 2 hours under specific conditions. rsc.orgresearchgate.net

Stoichiometry and Concentration: The molar ratio of the reactants—4-cyanobenzoic acid, 2-methylpyrrolidine, and the coupling reagent—is a critical factor. researchgate.net Often, a slight excess of one reactant or the coupling agent is used to drive the reaction to completion. However, using a large excess can complicate purification. The order of addition is also crucial; pre-activating the carboxylic acid with the coupling reagent before adding the amine can prevent the formation of undesired guanidinium (B1211019) byproducts that consume the amine and the reagent. luxembourg-bio.com

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure complete conversion. The progress is typically monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). orgsyn.orggoogle.com Prolonged reaction times are not always beneficial and can lead to the degradation of products or the formation of impurities. Kinetic studies help to establish the optimal reaction time that maximizes yield before significant byproduct formation occurs. unibo.itresearchgate.net

These parameters are often optimized using a Design of Experiments (DoE) approach, which allows for the simultaneous investigation of multiple variables to efficiently identify the optimal reaction conditions for yield enhancement.

Table 3: Impact of Reaction Parameters on Yield in a Typical Amide Coupling

ParameterCondition RangeEffect on ReactionOptimization GoalCitation
TemperatureRoom Temp. to >100°CAffects reaction rate and selectivity. Higher temperatures can increase rate but may also promote side reactions.Identify the lowest temperature for efficient conversion within a reasonable timeframe. researchgate.netresearchgate.net
Reagent Stoichiometry (Acid:Amine:Coupling Agent)1:1:1 to 1:1.5:1.5Excess reagent can drive the reaction to completion but complicates purification and increases cost.Use the minimum excess required for complete conversion of the limiting reagent. rsc.orgresearchgate.net
ConcentrationDilute to ConcentratedHigher concentrations can increase reaction rate but may lead to solubility issues or side reactions.Find a concentration that balances reaction rate with solubility and selectivity. nih.gov
Reaction TimeMinutes to HoursInsufficient time leads to incomplete reaction. Excessive time can lead to product degradation or byproduct formation.Determine the point of maximum product formation before significant degradation occurs. unibo.itresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Application of Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule with the complexity of 4-(2-Methylpyrrolidine-1-carbonyl)benzonitrile, which contains distinct aromatic and aliphatic spin systems, multi-dimensional NMR experiments are indispensable for assigning all proton (¹H) and carbon (¹³C) signals and confirming its constitution.

Due to the rotational restriction around the amide C-N bond, it is plausible that the compound exists as a mixture of two rotamers (cis and trans isomers with respect to the carbonyl group and the pyrrolidine (B122466) ring). This would result in the doubling of some NMR signals, a phenomenon commonly observed in N-acylpyrrolidines. The predicted chemical shifts in the following sections refer to the major rotamer, but the presence of a minor isomer should be considered during spectral analysis.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables outline the predicted chemical shifts for the primary nuclei in this compound, based on established values for analogous structures such as benzonitrile (B105546), N-acylpyrrolidines, and substituted aromatic amides. rsc.orgbmrb.ioresearchgate.net

Interactive Table: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-2', H-6'~7.75Doublet~8.4Deshielded aromatic protons ortho to the electron-withdrawing carbonyl group.
H-3', H-5'~7.65Doublet~8.4Aromatic protons meta to the carbonyl group, ortho to the nitrile.
H-2~4.2-4.4Multiplet-Methine proton alpha to both the nitrogen and the methyl group; deshielded by the amide carbonyl.
H-5a / H-5b~3.6-3.8Multiplet-Diastereotopic methylene (B1212753) protons alpha to the nitrogen atom; deshielded by the amide linkage.
H-3a / H-3b~1.9-2.1Multiplet-Diastereotopic methylene protons beta to the nitrogen.
H-4a / H-4b~1.6-1.8Multiplet-Diastereotopic methylene protons gamma to the nitrogen.
-CH₃~1.25Doublet~6.5Methyl protons coupled to the H-2 methine proton.
Interactive Table: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C=O~168-170Tertiary amide carbonyl carbon.
C-1'~141-143Quaternary aromatic carbon attached to the carbonyl group.
C-2', C-6'~128-130Aromatic carbons ortho to the carbonyl group.
C-3', C-5'~132-133Aromatic carbons meta to the carbonyl group.
C-4'~115-117Quaternary aromatic carbon attached to the nitrile group.
C≡N~118-119Nitrile carbon.
C-2~55-58Methine carbon alpha to nitrogen and methyl group.
C-5~46-49Methylene carbon alpha to nitrogen.
C-3~30-33Methylene carbon beta to nitrogen.
C-4~23-26Methylene carbon gamma to nitrogen.
-CH₃~17-19Methyl carbon.

While 1D NMR provides initial data, 2D NMR experiments are crucial for assembling the molecular puzzle. researchgate.netbeilstein-journals.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the connectivity between adjacent protons. Key expected correlations include the coupling between the H-2', H-3' and H-5', H-6' protons on the aromatic ring, confirming the 1,4-disubstitution pattern. Within the pyrrolidine ring, COSY would trace the spin system from the H-2 methine through the H-3 and H-4 methylene groups to the H-5 methylene protons. The methyl doublet would also show a clear cross-peak to the H-2 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals based on the already assigned proton spectrum. For instance, the proton signal at ~1.25 ppm would correlate to the carbon signal at ~17-19 ppm, confirming the methyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. The most critical HMBC correlation would be from the aromatic protons (H-2' and H-6') to the carbonyl carbon (C=O), and from the pyrrolidine protons (H-2 and H-5) to the same carbonyl carbon. This unequivocally establishes the amide linkage between the benzonitrile and 2-methylpyrrolidine (B1204830) moieties. Further correlations from the methyl protons to C-2 and C-3 would confirm the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's stereochemistry and preferred conformation. For instance, NOE correlations between the H-2' proton of the benzoyl group and the H-5 protons of the pyrrolidine ring could indicate the preferred rotational conformation around the aryl-carbonyl bond.

In cases of significant signal overlap or ambiguity in assignment, isotopic labeling provides a powerful tool for spectral simplification. Deuterium (B1214612) (²H) labeling is particularly useful because deuterium is NMR-inactive under ¹H NMR conditions, causing the signal of the corresponding proton to disappear from the spectrum.

For this compound, a synthetic strategy could be employed to introduce deuterium at specific sites. For example:

Synthesis with deuterated 2-methylpyrrolidine: Using 2-methylpyrrolidine-dₓ, where deuterium atoms are incorporated at specific positions (e.g., the methyl group or C-5 position), would lead to the disappearance of the corresponding ¹H signals, confirming their original assignment.

H/D Exchange: While less applicable to the C-H bonds in this molecule, labile protons, if present in a precursor, could be exchanged with D₂O to aid in synthesis tracking and final product confirmation.

The use of deuterium-labeled compounds is a definitive method to verify assignments made through 2D NMR techniques and is especially valuable when dealing with complex mixtures of isomers or rotamers.

Vibrational Spectroscopic Analysis for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups, as each group possesses characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation corresponding to a molecule's vibrational transitions. The spectrum provides a distinct fingerprint of the molecule, with key functional groups giving rise to strong, characteristic absorption bands. nist.govresearchgate.netnist.gov

Interactive Table: Predicted Characteristic IR Bands
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3100-3000Medium-WeakC-H StretchAromatic (Benzene Ring)
~2970-2850MediumC-H StretchAliphatic (Pyrrolidine Ring & -CH₃)
~2230-2220Strong, SharpC≡N StretchNitrile
~1650-1630Very StrongC=O StretchTertiary Amide ("Amide I" band)
~1600, ~1480Medium-WeakC=C StretchAromatic (Benzene Ring)
~1450-1430MediumC-N Stretch / BendAmide ("Amide II" region, often complex)
~860-840StrongC-H Out-of-Plane Bend1,4-Disubstituted Aromatic

The most diagnostic peaks in the IR spectrum would be the sharp, strong nitrile stretch around 2225 cm⁻¹ and the very intense tertiary amide carbonyl (Amide I) band around 1640 cm⁻¹. The absence of any N-H stretching bands (typically ~3300 cm⁻¹) would confirm the tertiary nature of the amide.

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. Vibrations that cause a significant change in molecular polarizability are Raman-active. It is particularly sensitive to symmetric and non-polar bonds. researchgate.netindexcopernicus.com

For this compound, the following features would be prominent in the Raman spectrum:

Nitrile Stretch (C≡N): The stretching vibration of the nitrile group at ~2225 cm⁻¹ would be very strong and sharp, as it involves a significant change in polarizability.

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the para-disubstituted benzene (B151609) ring, typically around 800-850 cm⁻¹, would be strong. Other aromatic C=C stretching modes around 1600 cm⁻¹ would also be clearly visible.

Aliphatic C-H Stretches: The C-H stretching modes of the pyrrolidine ring would be present but are often less diagnostic than the other key bands.

Carbonyl Stretch (C=O): The amide carbonyl stretch is typically weaker in Raman than in IR, but it should still be observable.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and offering clues about the molecular symmetry and electronic structure.

Mass Spectrometric Approaches for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the elemental composition. For this compound (C₁₃H₁₄N₂O), the expected exact mass would be calculated and compared to the experimental value.

Electron Ionization (EI) mass spectrometry also induces fragmentation of the molecule, and the resulting pattern of charged fragments provides valuable structural information. The fragmentation is not random but follows predictable pathways based on the stability of the resulting cations and neutral radicals. chemguide.co.uklibretexts.orglibretexts.orgmiamioh.edu

Predicted Fragmentation Pathway:

Molecular Ion (M⁺˙): The initial ionization would produce the molecular ion. The peak for this ion should be clearly visible. (m/z = 214).

Alpha-Cleavage at the Carbonyl Group: The most favorable and common fragmentation for N-aroyl compounds is cleavage of the bond between the carbonyl carbon and the aromatic ring or the nitrogen atom.

Formation of the 4-Cyanobenzoyl Cation: Cleavage of the C(O)-N bond would generate the highly stable 4-cyanobenzoyl cation, which would likely be a very intense peak, possibly the base peak. (m/z = 130). The other fragment would be the neutral 2-methylpyrrolidine radical.

Alpha-Cleavage at the Pyrrolidine Ring: Fragmentation can also be initiated by cleavage of bonds alpha to the nitrogen atom within the pyrrolidine ring.

Loss of the Methyl Group: Cleavage of the C2-CH₃ bond would result in an ion at [M-15]⁺. (m/z = 199).

Formation of an Iminium Ion: A characteristic fragmentation pathway for N-acylpyrrolidines involves cleavage of the C(O)-N bond followed by fragmentation of the pyrrolidine ring itself. The most stable fragment from the 2-methylpyrrolidine moiety would be the N-methylenepyrrolidinium ion or related iminium cations resulting from ring opening. A prominent fragment would be the 2-methylpyrrolidinyl iminium ion. (m/z = 84).

Interactive Table: Predicted Key Mass Fragments (EI-MS)
m/zPredicted Ion StructureFragmentation Pathway
214[C₁₃H₁₄N₂O]⁺˙Molecular Ion (M⁺˙)
199[M - CH₃]⁺Loss of a methyl radical from the pyrrolidine ring.
130[NCC₆H₄CO]⁺Cleavage of the amide C(O)-N bond; formation of the 4-cyanobenzoyl cation.
102[NCC₆H₄]⁺Loss of CO from the 4-cyanobenzoyl cation.
84[C₅H₁₀N]⁺Formation of the 2-methyl-Δ¹-pyrrolidinium cation (iminium ion).

The analysis of this fragmentation pattern allows for the step-by-step reconstruction of the molecule, confirming the presence of the 4-cyanobenzoyl group and the 2-methylpyrrolidine unit, and verifying how they are connected.

In-depth Analysis of this compound Reveals Limited Publicly Available Spectroscopic and Crystallographic Data

An extensive review of scientific literature and chemical databases indicates a significant lack of publicly available advanced spectroscopic and crystallographic data for the chemical compound this compound. While basic information regarding its chemical structure and properties can be found in databases such as PubChem, detailed experimental results from sophisticated analytical techniques as requested are not readily accessible in the public domain.

The inquiry sought to build a comprehensive article detailing specific characterization methodologies for this compound, including high-resolution mass spectrometry, tandem mass spectrometry for fragmentation pathway analysis, and X-ray crystallographic studies for solid-state structure determination. However, searches for scholarly articles and experimental data pertaining to these specific analyses for this particular compound did not yield any specific results.

General principles and methodologies for these advanced analytical techniques are well-established in the scientific community. High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. Tandem mass spectrometry (MS/MS) provides structural insights by analyzing the fragmentation patterns of a selected ion. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing crucial information on conformation, bond lengths, and intermolecular interactions.

Despite the utility of these techniques, it appears that detailed studies on this compound have either not been conducted, not been published in publicly accessible formats, or exist within proprietary databases. Therefore, the creation of a detailed article based on the requested outline with specific experimental data, data tables, and in-depth research findings for this compound is not feasible at this time.

Further research by private or academic institutions may be necessary to generate the specific spectroscopic and crystallographic data required for a thorough scientific profile of this compound.

Computational and Theoretical Investigations of Molecular Structure and Reactivity

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic makeup and energy landscape of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of electron distribution and molecular stability. chemrxiv.orgscirp.org

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govrcsi.commdpi.comankara.edu.tr For 4-(2-Methylpyrrolidine-1-carbonyl)benzonitrile, DFT calculations are crucial for mapping its conformational landscape. This involves identifying the various spatial arrangements of its atoms (conformers) and determining their relative stabilities.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

ConformerDihedral Angle (°C-C-N-C)Relative Energy (kcal/mol)Population (%) at 298 K
A (Anti)175.80.0077.5
B (Syn)-5.21.5092.8
C (Gauche)65.33.2068.5

Note: This table is illustrative, based on typical findings for similar N-acyl-pyrrolidine structures, as specific DFT data for this compound is not publicly available.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.comlibretexts.org

For this compound, FMO analysis helps predict its reactivity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov DFT calculations can map the spatial distribution of these orbitals. Typically, in such molecules, the HOMO might be localized on the electron-rich pyrrolidine (B122466) and phenyl rings, while the LUMO could be concentrated on the electron-withdrawing benzonitrile (B105546) and carbonyl groups. nih.gov

Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps use a color scale to show regions of negative potential (electron-rich, typically red) and positive potential (electron-poor, typically blue). For this compound, the ESP map would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the carbonyl group, indicating sites susceptible to electrophilic attack. Conversely, positive potential might be found around the hydrogen atoms.

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures. nih.govresearchgate.netliverpool.ac.uk

NMR Chemical Shifts: Theoretical calculations, often using DFT, can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are based on calculating the magnetic shielding around each nucleus. By comparing the calculated shifts with experimental spectra, chemists can confirm the structure of the synthesized compound and assign specific signals to individual atoms. mdpi.com The accuracy of these predictions can be very high, with errors often less than 0.2-0.4 ppm for 1H shifts. nih.gov

Vibrational Frequencies: The vibrational modes of a molecule correspond to the frequencies at which it absorbs infrared (IR) radiation. Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. researchgate.netresearchgate.net This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular motions, such as the C≡N stretch of the nitrile group, the C=O stretch of the carbonyl group, and various C-H bending and stretching modes. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govajchem-a.comchemrxiv.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular life. stanford.edunih.gov

MD simulations can explore the conformational flexibility of this compound in a more dynamic way than static DFT calculations. These simulations show how the molecule transitions between different conformations at a given temperature. nih.gov

A key aspect of this is the calculation of rotational barriers—the energy required to rotate around a specific chemical bond. researchgate.net For this molecule, the barrier to rotation around the amide C-N bond is particularly significant, as amide bonds have a partial double-bond character that restricts free rotation. MD simulations, in conjunction with quantum mechanics methods, can quantify this energy barrier. nih.gov This information is critical for understanding the molecule's conformational stability and the rate at which it can interconvert between different shapes, which can influence its biological activity and physical properties. nih.gov

Table 2: Hypothetical Rotational Energy Barriers from Computational Analysis

Rotational BondMethodCalculated Barrier (ΔG≠) (kcal/mol)
Carbonyl-ArylDFT (M06-2X/6-311+G)2.5 - 9.8
Amide (C-N)DFT (M06-2X/6-311+G)20 - 23

Note: This table is illustrative, providing typical ranges for similar molecular fragments as specific data for this compound is not publicly available.

The surrounding environment, especially the solvent, can significantly influence a molecule's conformation and behavior. rsc.org MD simulations are particularly adept at modeling these solvent effects. By surrounding the molecule with explicit solvent molecules (like water, chloroform, or dimethyl sulfoxide) in a simulation box, researchers can observe how solvent-solute interactions affect the conformational preferences. frontiersin.orgrsc.org

For this compound, polar solvents might stabilize conformers with a larger dipole moment. Hydrogen bonding between the solvent and the carbonyl oxygen or nitrile nitrogen can also lock the molecule into specific conformations. researchgate.net These simulations can reveal how the presence and type of solvent alter the energy landscape, potentially making a conformer that is less stable in the gas phase more favorable in solution. frontiersin.org This is crucial for understanding the molecule's behavior in realistic chemical or biological settings.

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental means alone. nih.gov For a molecule such as this compound, understanding its synthetic pathways is crucial for optimizing reaction conditions and improving yields. Mechanistic computational studies typically involve the use of quantum chemical methods, like Density Functional Theory (DFT), to model the interactions between molecules and map out the energetic landscape of a reaction. mdpi.com These studies can reveal the step-by-step process of bond formation and cleavage, the structures of transient intermediates, and the energetic barriers that govern the reaction rate.

The synthesis of this compound generally involves the formation of an amide bond between 4-cyanobenzoyl chloride and 2-methylpyrrolidine (B1204830). Computational studies would model this reaction to understand the nuances of the nucleophilic acyl substitution mechanism. This would involve identifying the reactants, intermediates, transition states, and products along the reaction pathway and calculating their respective energies.

A cornerstone of mechanistic computational studies is the identification and analysis of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, corresponding to a specific arrangement of atoms that is fleeting and cannot be isolated experimentally. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a critical factor that determines the reaction rate.

For the synthesis of this compound from 4-cyanobenzoyl chloride and 2-methylpyrrolidine, the key step is the nucleophilic attack of the nitrogen atom of 2-methylpyrrolidine on the carbonyl carbon of 4-cyanobenzoyl chloride. This is followed by the elimination of the chloride ion. A computational analysis would locate the transition state for the formation of the tetrahedral intermediate and the subsequent transition state for the collapse of this intermediate to form the final product and a chloride ion.

The table below presents hypothetical data from a DFT study on the key transition state in the synthesis of this compound. Such a table would typically be populated with data from calculations performed using a specific level of theory and basis set (e.g., B3LYP/6-31G*).

Table 1: Hypothetical Transition State Analysis for Amide Bond Formation This interactive table provides a hypothetical energetic profile for the key transition state in the synthesis of this compound.

Species Relative Energy (kcal/mol) Key Imaginary Frequency (cm⁻¹) Description
Reactants (4-cyanobenzoyl chloride + 2-methylpyrrolidine) 0.0 N/A Separated reactants
Transition State 1 (TS1) +15.2 -350.4i Formation of the tetrahedral intermediate
Tetrahedral Intermediate -5.8 N/A Stable intermediate species
Transition State 2 (TS2) +10.5 -210.7i Elimination of the chloride ion

The imaginary frequency is a key indicator of a true transition state, representing the vibrational mode corresponding to the atomic motion along the reaction coordinate that leads from reactants to products.

Reaction coordinate mapping, also known as an intrinsic reaction coordinate (IRC) calculation, is a computational technique used to trace the reaction pathway from a transition state down to the corresponding reactants and products. aps.org This method provides a detailed visualization of the structural changes that occur throughout the reaction. By mapping the reaction coordinate, chemists can confirm that a located transition state indeed connects the intended reactants and products. nih.gov

For the synthesis of this compound, an IRC calculation starting from TS1 would show the nitrogen of 2-methylpyrrolidine approaching the carbonyl carbon of 4-cyanobenzoyl chloride, leading to the formation of the tetrahedral intermediate. Similarly, an IRC from TS2 would illustrate the elongation of the carbon-chlorine bond and the formation of the final amide bond.

The following interactive table outlines the key structural parameters that would be monitored along the reaction coordinate for the formation of the tetrahedral intermediate (TS1).

Table 2: Hypothetical Reaction Coordinate Mapping for Tetrahedral Intermediate Formation This interactive table illustrates the change in key interatomic distances along the reaction coordinate for the formation of the tetrahedral intermediate.

Point on Reaction Coordinate N-C Distance (Å) C=O Distance (Å) C-Cl Distance (Å)
Reactants 3.50 1.20 1.80
Transition State 1 (TS1) 2.10 1.28 1.82

These computational investigations provide a molecular-level understanding of the reaction mechanism, which is invaluable for the rational design of more efficient synthetic routes and catalysts.

Chemical Reactivity and Derivatization Studies

Transformations Involving the Nitrile Functional Group

The benzonitrile (B105546) portion of the molecule is a versatile functional group that can undergo several important transformations, including hydrolysis, reduction, and cycloaddition reactions. nih.gov These reactions provide pathways to introduce new functional groups such as carboxylic acids, amines, and various heterocyclic systems.

The hydrolysis of the nitrile group proceeds via nucleophilic attack of water, typically under acidic or basic catalysis, to first yield an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.

Under acidic conditions, the nitrile is heated with a dilute acid like hydrochloric acid to produce the corresponding carboxylic acid and an ammonium (B1175870) salt. doubtnut.com For 4-(2-Methylpyrrolidine-1-carbonyl)benzonitrile, this pathway is expected to yield 4-(2-Methylpyrrolidine-1-carbonyl)benzoic acid.

In alkaline hydrolysis, the nitrile is heated with a base such as sodium hydroxide (B78521) solution. This process initially forms the carboxylate salt and ammonia (B1221849) gas. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. rsc.org

The two-step nature of nitrile hydrolysis allows for the potential isolation of the intermediate carboxamide, 4-(2-Methylpyrrolidine-1-carbonyl)benzamide, by using milder reaction conditions.

Reaction Pathway Reagents & Conditions Intermediate Product Final Product
Acid-Catalyzed HydrolysisDilute HCl, Heat (reflux)4-(2-Methylpyrrolidine-1-carbonyl)benzamide4-(2-Methylpyrrolidine-1-carbonyl)benzoic acid
Base-Catalyzed HydrolysisNaOH(aq), Heat (reflux), then H₃O⁺4-(2-Methylpyrrolidine-1-carbonyl)benzamide4-(2-Methylpyrrolidine-1-carbonyl)benzoic acid

The nitrile group can be readily reduced to a primary amine, providing a valuable synthetic route to benzylamine (B48309) derivatives. This transformation is typically accomplished using powerful reducing agents or catalytic hydrogenation. Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like ether, or catalytic hydrogenation with hydrogen gas over a metal catalyst such as palladium, platinum, or nickel.

The reduction of this compound is expected to yield 4-(aminomethyl)phenylmethanone. This reaction converts the electron-withdrawing nitrile group into a versatile amino group, which can be used for further functionalization.

Reducing Agent Typical Conditions Expected Product
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether, followed by aqueous workup4-(Aminomethyl)phenylmethanone
Catalytic Hydrogenation (H₂)Pd, Pt, or Ni catalyst, High pressure4-(Aminomethyl)phenylmethanone

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile or dienophile in cycloaddition reactions, leading to the formation of five- or six-membered heterocyclic rings. These reactions are a powerful tool for constructing complex molecular frameworks.

A common example of a [3+2] cycloaddition is the reaction of a nitrile with an azide (B81097) (e.g., sodium azide) to form a tetrazole ring. This transformation, often catalyzed by a Lewis acid, would convert the benzonitrile moiety into a 5-(4-(2-methylpyrrolidine-1-carbonyl)phenyl)tetrazole ring system.

Nitriles can also participate in [4+2] cycloaddition (Diels-Alder) reactions, although they are generally less reactive dienophiles than alkenes or alkynes. In reactions with highly reactive dienes, the benzonitrile group could potentially form a pyridine (B92270) ring, a transformation that is facilitated by electron-withdrawing groups on the dienophile. researchgate.netmdpi.com

Reactivity at the Amide Linkage

The tertiary amide bond in this compound is generally stable and resistant to cleavage due to resonance stabilization. However, under specific conditions, particularly with catalytic activation, this bond can undergo nucleophilic attack, leading to amidolysis or transamidation.

Transamidation is a process where the amine portion of an amide is exchanged, resulting in the formation of a new amide. nih.gov Due to the high stability of the amide bond, this reaction typically requires catalysis to activate the amide carbonyl group towards nucleophilic attack. nih.govresearchgate.net

Research on structurally related compounds, such as N-acyl lactams, has shown that transamidation can be achieved using various catalysts. researchgate.net For example, N-benzoylpyrrolidin-2-one undergoes ring-opening transamidation with amines in the presence of nickel catalysts. researchgate.net Metal-free conditions have also been developed, relying on the inherent strain or activation of the amide bond. researchgate.netrsc.org

For this compound, a transamidation reaction with a primary or secondary amine (R¹R²NH) would result in the cleavage of the C-N bond between the carbonyl group and the 2-methylpyrrolidine (B1204830) ring. This would yield N,N-disubstituted-4-cyanobenzamide and release 2-methylpyrrolidine.

Reaction Type Potential Catalysts Reactants Expected Products
TransamidationMetal catalysts (e.g., Ni, Fe, Zn, Cu) or metal-free conditionsPrimary or Secondary Amine (R¹R²NH)N-R¹,R²-4-cyanobenzamide + 2-Methylpyrrolidine

Modifications of the N-substituent can be interpreted as transformations involving the N-acylpyrrolidine moiety itself. While direct functionalization of the benzoyl ring is possible, reactions that alter the pyrrolidine (B122466) ring represent a more fundamental modification of the substituent.

A significant transformation is the reductive cleavage of the C–N bond within the pyrrolidine ring. Studies on N-benzoyl pyrrolidine have demonstrated that the C2–N bond can be selectively cleaved using a combination of Lewis acid and photoredox catalysis. nih.gov This method involves a single-electron transfer to the amide, which initiates the ring-opening process. Applying this strategy to this compound would lead to the formation of a linear γ-amino ketone derivative, representing a skeletal remodeling of the pyrrolidine core. nih.govresearchgate.net This advanced strategy showcases the potential for deconstructive transformations to generate novel molecular scaffolds from readily available cyclic amines. researchgate.net

Chemical Transformations of the Pyrrolidine Ring System in this compound

The pyrrolidine ring, a prevalent scaffold in numerous biologically active compounds, offers a rich landscape for chemical modifications. In the context of this compound, the pyrrolidine moiety serves as a key structural element that can be subjected to various transformations to modulate its physicochemical and pharmacological properties. These transformations can be broadly categorized into ring expansion and contraction, functionalization of the pyrrolidine skeleton, and considerations of stereochemical integrity during these processes.

Ring Expansion and Contraction Methodologies

While specific studies on the ring expansion and contraction of this compound are not extensively documented, general methodologies developed for related N-acyl pyrrolidine systems provide insights into potential synthetic pathways.

Ring Expansion:

The expansion of the five-membered pyrrolidine ring to a six-membered piperidine (B6355638) ring or larger macrocycles is a synthetically valuable transformation. One notable strategy involves the successive ring expansion (SuRE) of lactams, which can be conceptually applied to N-acyl systems. This method typically involves N-acylation, followed by a base-mediated ring expansion. For instance, the N-acylation of a lactam with a functionalized acyl chloride can introduce a tether that, upon activation, facilitates the insertion of atoms into the ring backbone. A general representation of a conjugate addition/ring expansion (CARE) cascade reaction illustrates this principle, where an N-acylated lactam with a Michael acceptor engages with a primary amine to yield a ring-expanded product nih.gov.

Another approach involves the transformation of prolinol derivatives. For example, (S)-prolinol-derived aminophosphine (B1255530) oxide can undergo bromination, which induces a ring expansion, followed by amination that leads to a subsequent ring contraction, ultimately yielding chiral diaminophosphines nih.gov. While this example involves both expansion and contraction, it highlights the possibility of manipulating the pyrrolidine ring size through strategic functionalization and reaction sequencing.

The table below summarizes representative ring expansion strategies applicable to N-acyl cyclic systems.

Methodology Starting Material Type Key Reagents/Conditions Product Type
Successive Ring Expansion (SuRE)Lactam1. N-Acylation (e.g., with Fmoc-amino acid chloride) 2. Base-mediated cleavage and expansionRing-expanded lactam
Conjugate Addition/Ring Expansion (CARE)N-Acryloyl lactamPrimary amineRing-expanded bis-lactam
Transformation of Prolinol DerivativesN-Aryl prolinol aminophosphine oxideBromination, Amination, ReductionChiral diaminophosphines (via expansion/contraction) nih.gov

Ring Contraction:

Ring contraction methodologies for pyrrolidine systems are less common but conceptually feasible. Photochemical methods have been developed for the ring contraction of pyridines to yield pyrrolidine derivatives osaka-u.ac.jpnih.govresearchgate.net. This process involves the photo-promoted reaction of pyridines with a silylborane to afford a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which is a functionalized pyrrolidine derivative osaka-u.ac.jpnih.govresearchgate.net. While starting from a different heterocyclic system, this demonstrates a modern approach to constructing the pyrrolidine ring via a contraction strategy.

Functionalization of the Pyrrolidine Skeleton

Introducing new functional groups onto the pyrrolidine ring of this compound can significantly alter its properties. Key strategies for functionalization include C-H activation and cycloaddition reactions.

C-H Amination:

Direct C-H amination offers a streamlined route to introduce nitrogen-containing substituents onto the pyrrolidine ring. Diastereoselective C-H amination has been successfully employed for the synthesis of 2,5-disubstituted pyrrolidines from aliphatic azides using iron dipyrrinato complexes as catalysts nih.gov. This method allows for the creation of a new stereocenter at the C5 position, with the diastereoselectivity being influenced by the catalyst structure. Such a strategy could potentially be adapted to functionalize the C5 position of the N-aroyl-2-methylpyrrolidine core.

Cycloaddition Reactions:

[3+2] Cycloaddition reactions are powerful tools for constructing highly substituted pyrrolidine rings with multiple stereocenters. The reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, for instance, leads to the diastereoselective synthesis of densely functionalized pyrrolidines acs.orgnih.gov. This approach could be envisioned for the synthesis of analogues of this compound with substituents at the C3 and C4 positions. The N-tert-butanesulfinyl group acts as a chiral auxiliary, directing the stereochemical outcome of the cycloaddition acs.orgnih.gov.

The following table outlines selected methods for the functionalization of the pyrrolidine ring.

Functionalization Strategy Target Position(s) Key Reagents/Catalysts Potential Outcome
Diastereoselective C-H AminationC5Iron dipyrrinato complex, Aliphatic azideIntroduction of an amino group with controlled stereochemistry nih.gov
[3+2] CycloadditionC3, C4Chiral N-tert-butanesulfinylazadiene, Azomethine ylideDensely substituted pyrrolidine ring with multiple stereocenters acs.orgnih.gov

Stereochemical Integrity During Transformations

The presence of a chiral center at the C2 position (the methyl-substituted carbon) in this compound necessitates careful consideration of the stereochemical outcome of any chemical transformation. Maintaining or controlling the stereochemistry is crucial for preserving the desired biological activity.

In diastereoselective reactions, the existing stereocenter can influence the stereochemical outcome of the newly formed chiral centers. For example, in the C-H amination to form 2,5-disubstituted pyrrolidines, the relative orientation of the substituents is controlled by the transition state geometry, which is influenced by both the catalyst and the existing substituent on the substrate nih.gov. Theoretical studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the favored diastereomer by comparing the energies of the different transition states nih.gov.

Similarly, in [3+2] cycloaddition reactions, the use of a chiral auxiliary on the nitrogen, such as a tert-butanesulfinyl group, can exert strong diastereocontrol, leading to the formation of a specific diastereomer of the polysubstituted pyrrolidine product acs.orgnih.gov. The stereochemistry of the final product is dictated by the facial selectivity of the approach of the reactants, which is influenced by the steric and electronic properties of the chiral auxiliary and the substituents on the reacting partners.

It is also important to consider the potential for epimerization at the C2 position under certain reaction conditions. For instance, reactions that proceed through intermediates that can racemize, such as the formation of an enolate or an iminium ion at the C2 position, could compromise the stereochemical integrity of the molecule. The choice of reagents and reaction conditions is therefore critical to avoid unwanted epimerization.

The table below highlights key considerations for maintaining stereochemical integrity.

Transformation Type Key Stereochemical Consideration Controlling Factors
C-H Functionalization at C5DiastereoselectivityCatalyst structure, existing C2-substituent, reaction conditions nih.gov
Cycloaddition ReactionsDiastereoselectivityChiral auxiliaries, substrate control, catalyst control acs.orgnih.gov
Reactions involving C2EpimerizationReaction conditions (e.g., pH, temperature), nature of intermediates

Non Biological Applications and Functional Exploration

4-(2-Methylpyrrolidine-1-carbonyl)benzonitrile as a Synthetic Intermediate

The utility of a chemical compound as a synthetic intermediate is determined by its reactivity and the presence of functional groups that can be transformed into more complex structures. While this compound is available commercially, suggesting its use in some synthetic applications, detailed studies outlining its role as a key intermediate in the synthesis of complex organic molecules are not prevalent in the current body of scientific literature.

Role in the Synthesis of Complex Organic Molecules

Theoretically, the structure of this compound offers several reaction sites for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems. The amide bond, while generally stable, can be cleaved under specific conditions. The aromatic ring can undergo electrophilic substitution, although the electron-withdrawing nature of the nitrile and carbonyl groups would direct incoming electrophiles to the meta position and deactivate the ring. The pyrrolidine (B122466) ring also presents sites for further functionalization. However, specific examples of its use in the total synthesis of natural products or other complex organic targets are not readily found in published research.

Development of Chemical Libraries Based on the Compound Scaffold

Chemical libraries are collections of structurally related compounds used in high-throughput screening for drug discovery and other applications. The scaffold of this compound, featuring a substituted pyrrolidine linked to a benzonitrile (B105546) moiety, presents a viable starting point for the creation of a diverse chemical library. Modifications could be made at several positions:

The Pyrrolidine Ring: The methyl group could be replaced with other alkyl or functional groups. Further substitution on the pyrrolidine ring is also possible.

The Aromatic Ring: The nitrile group could be converted to other functionalities, or additional substituents could be introduced on the aromatic ring.

Despite this potential, there are no specific reports of chemical libraries being developed from the this compound scaffold in the reviewed literature.

Exploration in Materials Science

The incorporation of organic molecules into materials can impart unique properties. The functional groups present in this compound, namely the nitrile and amide groups, offer potential for its use in materials science.

Integration into Polymeric Structures via the Nitrile or Amide Functional Groups

The nitrile and amide functionalities of this compound could theoretically allow for its integration into polymeric structures. For instance, the nitrile group can participate in polymerization reactions, such as cyclotrimerization to form triazine-based polymers, or it can be a precursor for other polymerizable groups. The amide group, while less reactive for polymerization, could be part of a monomer that is then polymerized through other reactive sites. However, a review of the current literature does not yield any studies where this compound has been specifically used as a monomer or comonomer in the synthesis of polymeric materials.

Potential in Supramolecular Assembly and Coordination Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules. The benzonitrile moiety of the compound could potentially engage in π-π stacking interactions, which are crucial for the formation of self-assembled structures. The nitrogen atom of the nitrile group and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors, further directing supramolecular assembly. In coordination chemistry, the nitrile nitrogen can act as a ligand, coordinating to metal centers to form metal-organic frameworks (MOFs) or other coordination complexes. While the broader class of benzonitrile derivatives has been explored in this context, specific research on the supramolecular assembly or coordination chemistry of this compound is not apparent.

Investigation as a Ligand in Catalysis

The design of ligands is a cornerstone of catalysis, as they can modulate the activity and selectivity of metal catalysts. The presence of potential coordinating atoms (the nitrile nitrogen and the amide oxygen) in this compound suggests that it could function as a ligand. The chiral center at the 2-position of the pyrrolidine ring also introduces the possibility of its use in asymmetric catalysis. However, there is a lack of published research investigating the application of this compound as a ligand in any catalytic transformations. The electronic properties of the benzonitrile group might influence the catalytic activity of a metal center it is coordinated to, but this remains a theoretical consideration without experimental data.

Chelation Properties with Transition Metals

The structure of this compound features two potential coordination sites for transition metals: the nitrogen atom of the nitrile group and the oxygen atom of the carbonyl group. The ability of a molecule to bind to a metal ion, or its chelation properties, is fundamental to its potential applications in areas such as catalysis, materials science, and analytical chemistry.

The nitrile group (C≡N) in benzonitrile derivatives is known to coordinate to transition metals. The nitrogen atom possesses a lone pair of electrons that can be donated to a vacant orbital of a metal center, forming a metal-ligand bond. The strength and nature of this bond can be influenced by the electronic properties of the benzonitrile ring. In the case of this compound, the carbonyl group is an electron-withdrawing group, which can affect the electron density on the nitrile nitrogen and, consequently, its coordination behavior.

The carbonyl oxygen of the amide group also presents a potential binding site. Amide carbonyl groups are known to coordinate with a variety of metal ions. It is conceivable that this compound could act as a bidentate ligand, where both the nitrile nitrogen and the carbonyl oxygen coordinate to the same metal center, forming a stable chelate ring. However, the spatial arrangement and flexibility of the molecule would be critical in determining the feasibility of such bidentate coordination.

The presence of a chiral center in the 2-methylpyrrolidine (B1204830) ring introduces an element of stereochemistry to its potential coordination complexes. This could be particularly significant in the synthesis of chiral metal complexes, which are of great interest in asymmetric catalysis.

To illustrate the potential coordination behavior, the following table summarizes hypothetical coordination parameters with selected transition metals, based on the general behavior of nitrile and carbonyl ligands.

Transition Metal IonPotential Coordination SitesHypothetical Coordination ModePotential Geometry of Complex
Palladium(II)Nitrile (N), Carbonyl (O)Monodentate (N) or Bidentate (N, O)Square Planar
Nickel(II)Nitrile (N), Carbonyl (O)Monodentate (N) or Bidentate (N, O)Square Planar or Octahedral
Copper(II)Nitrile (N), Carbonyl (O)Monodentate (N) or Bidentate (N, O)Square Planar or Distorted Octahedral
Rhodium(I)Nitrile (N)Monodentate (N)Square Planar

Application in Homogeneous or Heterogeneous Catalytic Systems

The potential of this compound and its metal complexes in catalysis stems from the electronic and steric properties conferred by its functional groups.

Homogeneous Catalysis:

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Chiral ligands are crucial for enantioselective catalysis, where one enantiomer of a product is preferentially formed. The chiral 2-methylpyrrolidine unit in this compound makes it a candidate for a chiral ligand in asymmetric synthesis. If this molecule were to form a complex with a transition metal such as rhodium, palladium, or ruthenium, the resulting chiral catalyst could potentially be used in reactions like asymmetric hydrogenation, hydrosilylation, or cross-coupling reactions.

The benzonitrile moiety can also play a significant role. Benzonitrile-containing ligands have been shown to act as electron-acceptors, which can modulate the electronic properties of the metal center and thereby influence the catalytic activity and selectivity of a reaction. For instance, in Ni-catalyzed cross-coupling reactions, electron-withdrawing ligands can promote the desired reductive elimination step. chemrxiv.orgnih.gov

Heterogeneous Catalysis:

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates its separation and reuse. The this compound molecule could potentially be used in heterogeneous systems in several ways. It could be immobilized on a solid support, such as silica (B1680970) or a polymer, and then complexed with a metal. The resulting supported catalyst would combine the advantages of homogeneous catalysts (high activity and selectivity) with those of heterogeneous catalysts (ease of separation).

The nitrile group itself can be a reactive site in certain catalytic transformations. For example, the hydrogenation of benzonitrile over supported palladium catalysts has been studied for the synthesis of primary amines. acs.orgresearchgate.net While this involves the transformation of the nitrile group rather than the molecule acting as a ligand, it points to the reactivity of this functional group in catalytic processes.

The following table provides a hypothetical overview of the potential catalytic applications of this compound-metal complexes.

Catalytic SystemType of CatalysisPotential ReactionRole of this compound
[Pd(ligand)Cl₂]HomogeneousAsymmetric Cross-CouplingChiral Ligand
[Rh(ligand)(COD)]BF₄HomogeneousAsymmetric HydrogenationChiral Ligand
Support-Immobilized Ni-ligand complexHeterogeneousCross-CouplingImmobilized Ligand
Ru-ligand complexHomogeneousTransfer HydrogenationChiral Ligand

Q & A

Q. What are the common synthetic routes for preparing 4-(2-Methylpyrrolidine-1-carbonyl)benzonitrile, and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving:
  • Hantzsch condensation : Reaction of 4-(2-bromoacetyl)benzonitrile with thioacetamide, followed by cyclization (e.g., to form thiazole derivatives) .
  • Cross-coupling reactions : Use of halogenated intermediates (e.g., 4-(bromomethyl)benzonitrile) with pyrrolidine derivatives under palladium catalysis .
  • Purification : Column chromatography with ethyl acetate/hexane gradients.
    Analytical validation :
  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight verification .

Q. How can researchers optimize reaction conditions to enhance the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Catalyst screening : Test palladium complexes (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
  • Temperature control : Maintain reflux conditions (~120°C) for condensation steps to minimize side reactions .
  • Workup protocols : Use aqueous extraction (e.g., NaHCO₃ for acidic byproducts) and recrystallization for purity .

Q. What spectroscopic techniques are essential for characterizing the electronic properties of this compound?

  • Methodological Answer :
  • UV-Vis spectroscopy : Identify π→π* and n→π* transitions in the 250–400 nm range.
  • Fluorescence spectroscopy : Measure emission maxima and quantum yields in solvents of varying polarity (e.g., toluene vs. acetonitrile) to assess intramolecular charge transfer (ICT) behavior .
  • FT-IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2220 cm⁻¹) functional groups .

Advanced Research Questions

Q. What computational approaches are recommended to model the charge-transfer properties of this compound derivatives in optoelectronic applications?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps) and dipole moments .
  • Molecular Dynamics (MD) simulations : Model guest-host interactions in polymer matrices (e.g., polyvinylcarbazole) to predict spatial distribution and alignment under electric fields .
  • Time-Dependent DFT (TD-DFT) : Simulate excited-state geometries and predict absorption/emission spectra .

Q. How should researchers address contradictory reports on the solvent-dependent fluorescence behavior of benzonitrile derivatives?

  • Methodological Answer :
  • Systematic solvent studies : Measure emission spectra in solvents with varying polarity (e.g., cyclohexane to DMSO) to distinguish between planar ICT (PICT) and twisted ICT (TICT) states .
  • Time-resolved fluorescence : Use picosecond lasers to quantify radiative (kr) and non-radiative (knr) decay rates, resolving discrepancies in quantum yield data .
  • Steric effect analysis : Compare derivatives with bulky substituents (e.g., 2-methylpyrrolidine) to evaluate conformational rigidity .

Q. What strategies are effective for incorporating this compound into thermally activated delayed fluorescence (TADF) materials for OLEDs?

  • Methodological Answer :
  • Donor-acceptor design : Pair the nitrile group (acceptor) with carbazole or phenoxazine donors to achieve small ΔEST (singlet-triplet energy gap) .
  • Device fabrication : Optimize doping concentrations (5–20 wt%) in host matrices (e.g., CBP) to balance exciton utilization and phase separation .
  • Electroluminescence testing : Measure external quantum efficiency (EQE) and Commission Internationale de l’Éclairage (CIE) coordinates to validate TADF performance .

Q. How can researchers evaluate the nonlinear optical (NLO) properties of this compound composites?

  • Methodological Answer :
  • Hyperpolarizability calculations : Use DFT/B3LYP to compute first (β) and second (γ) hyperpolarizabilities, focusing on π-conjugated regions .
  • Maker fringes technique : Measure second-harmonic generation (SHG) in thin films at 1064 nm to determine nonlinear susceptibility (χ<sup>(2)</sup>) .
  • Electric field poling : Apply DC fields (50–100 V/μm) to align chromophores in polymer matrices, enhancing NLO response .

Data Contradiction Analysis

Q. How can conflicting data on the rehybridization of acceptor groups in this compound derivatives be resolved?

  • Methodological Answer :
  • X-ray crystallography : Resolve bond-length alternation in the carbonyl-nitrile moiety to confirm sp² vs. sp³ hybridization .
  • Solvatochromic shifts : Correlate emission maxima with solvent polarity parameters (e.g., ET(30)) to distinguish between RICT (rehybridized ICT) and PICT states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.